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Compound of Interest

Compound Name:
4-Iodo-1-isobutyl-3-nitro-1H-

pyrazole

CAS No.: 1354706-06-1

Cat. No.: B3047188

Get Quote

Executive Summary
The structural integrity of 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole hinges on the interplay

between the electron-withdrawing nitro group (

), the polarizable iodine atom, and the steric bulk of the isobutyl chain. This guide provides a
protocol for its synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, focusing
on the halogen bonding (XB) networks that define its solid-state stability.

Synthetic Pathway & Regiocontrol
To obtain high-purity crystals, the synthesis must avoid regioisomeric contamination (1-isobutyl-

5-nitro isomer). The most robust route utilizes the "Distal Alkylation Strategy" on the pre-

functionalized pyrazole core.

Optimized Synthesis Workflow
Precursor Selection: Start with 3-nitro-1H-pyrazole.
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Iodination (C4-Selective): Electrophilic aromatic substitution using N-Iodosuccinimide (NIS)

is highly selective for the C4 position due to the directing effect of the C3-nitro group and the

inherent reactivity of the pyrazole ring.

N-Alkylation: Alkylation with isobutyl iodide under mild basic conditions (

, DMF).

Mechanism:[1][2][3][4] The pyrazolate anion preferentially alkylates at the nitrogen distal to

the nitro group (N1) to minimize steric and electrostatic repulsion, favoring the 1-isobutyl-

3-nitro isomer over the 5-nitro analog.

3-Nitro-1H-pyrazole Iodination
(NIS, MeCN, 60°C) 4-Iodo-3-nitro-1H-pyrazoleC4 Selectivity N-Alkylation
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(Target)
N1 Regioselectivity
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Figure 1: Regioselective synthesis pathway favoring the 1,3-isomer via distal alkylation.

Crystallization Protocol
High-quality single crystals suitable for XRD requires controlling the nucleation rate to prevent

twinning, common in flexible alkyl-substituted pyrazoles.

Method A: Slow Evaporation (Preferred)
Solvent System: Acetone/Hexane (1:1 v/v).

Protocol: Dissolve 20 mg of the purified compound in 2 mL acetone. Filter through a 0.45 µm

PTFE syringe filter into a narrow vial. Layer 2 mL of hexane on top. Cap loosely with parafilm

(poke 3 pinholes).

Conditions: Store at 4°C in a vibration-free environment for 7–14 days.

Expected Habit: Colorless prisms or blocks.

Method B: Vapor Diffusion
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Inner Vial: Saturated solution in Ethanol.

Outer Vial: Pentane (antisolvent).

Mechanism: Pentane vapor slowly diffuses into the ethanol, lowering solubility gradually.

Crystallographic Analysis & Structural Logic
Unit Cell & Space Group Prediction
Based on analogs like 4-iodo-1-methyl-3-nitropyrazole, the target is expected to crystallize in a

centrosymmetric space group, likely Monoclinic (

) or Triclinic (

).

Z value: 4 (one molecule per asymmetric unit, general position).

Density: Expected

(heavy iodine atom).

Molecular Conformation
Nitro Group Twist: The

group at C3 will likely be coplanar (

twist) with the pyrazole ring to maximize

-conjugation.

Isobutyl Chain: The alkyl chain at N1 will adopt a trans-orientation relative to the C5-H to

minimize steric clash. Look for thermal disorder in the terminal methyl groups (

) of the isobutyl chain during refinement; split-site modeling may be required.

Intermolecular Interactions: The "Sigma-Hole"
The defining feature of this crystal lattice is the Halogen Bond (XB).
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Donor: The Iodine atom (C4-I) exhibits a region of positive electrostatic potential (the

-hole) along the C-I bond axis.

Acceptor: The Nitro group Oxygen (

) or the Pyrazole Nitrogen (

).

Prediction: Expect a linear

interaction (Angle

, Distance

). This directional anchor often dictates the supramolecular assembly, forming 1D catemeric
chains or centrosymmetric dimers.

Data Table: Predicted vs. Reference Parameters

Parameter
4-Iodo-1-isobutyl-3-
nitro-pz (Target)

4-Iodo-1H-pyrazole
(Ref [1])

Significance

C-I Bond Length 2.06 – 2.08 Å 2.071 Å
Standard aromatic C-I

bond.

I···X Contact I···O (Nitro) I···N (Pyrazole)
Nitro O is a hard base;

competes with N.

Contact Distance 2.95 – 3.10 Å 2.951 Å
Short contact

indicates strong XB.

Packing Motif Head-to-Tail Chains Catemers
Driven by dipole

alignment.

Refinement & Validation Workflow
Use this decision tree to navigate the XRD data processing, specifically addressing the heavy

atom (Iodine) and flexible chain issues.
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Figure 2: Crystallographic refinement workflow highlighting heavy-atom absorption correction.

Critical Validation Steps
Absorption Correction: Iodine has a high absorption coefficient (

). Failure to correct for crystal shape/absorption will result in "ripples" of electron density near
the Iodine atom in the difference Fourier map.

Absolute Structure: Since the molecule is achiral, the Flack parameter is irrelevant unless

the space group is non-centrosymmetric (unlikely).
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Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces (using

CrystalExplorer) to visualize the red spots corresponding to the

halogen bonds and quantify the contribution of

vs

contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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